molecular formula C20H23N3O B15020282 N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

Cat. No.: B15020282
M. Wt: 321.4 g/mol
InChI Key: PFLHWVXVMIABNQ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethoxybenzyl group, a methylphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzyl chloride with 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide
  • 4-ethoxy-N-(2-methylphenyl)benzamide

Uniqueness

N-(4-ethoxybenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is unique due to its specific combination of functional groups and the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine

InChI

InChI=1S/C20H23N3O/c1-4-24-18-11-7-16(8-12-18)13-21-20-22-14-19(23(20)3)17-9-5-15(2)6-10-17/h5-12,14H,4,13H2,1-3H3,(H,21,22)

InChI Key

PFLHWVXVMIABNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)C

Origin of Product

United States

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